Azilsartan AT1 Receptor Binding Affinity and Slow Dissociation vs. Olmesartan, Telmisartan, Valsartan, Irbesartan
Azilsartan demonstrates superior AT1 receptor binding affinity and remarkably slower dissociation compared to multiple clinically used ARBs. In radioligand binding assays, azilsartan inhibited specific binding with an IC50 of 2.6 nM, compared to 6.7 nM for olmesartan, 5.1 nM for telmisartan, 44.9 nM for valsartan, and 15.8 nM for irbesartan [1]. More critically, after a 5-hour washout period, azilsartan retained potent inhibitory activity (IC50 7.4 nM), whereas comparator ARBs showed marked attenuation: olmesartan IC50 increased to 242.5 nM, telmisartan to 191.6 nM, and valsartan and irbesartan to >10,000 nM [1]. This persistent receptor occupancy is attributed to the unique 5-oxo-1,2,4-oxadiazole moiety that forms stronger hydrogen bonding with Gln257 than the tetrazole ring of candesartan [2].
| Evidence Dimension | AT1 Receptor Binding Affinity (IC50) and Post-Washout Persistence |
|---|---|
| Target Compound Data | IC50 = 2.6 nM (pre-washout); IC50 = 7.4 nM (post 5-hour washout) |
| Comparator Or Baseline | Olmesartan: 6.7 nM pre-washout, 242.5 nM post-washout; Telmisartan: 5.1 nM pre, 191.6 nM post; Valsartan: 44.9 nM pre, >10,000 nM post; Irbesartan: 15.8 nM pre, >10,000 nM post |
| Quantified Difference | Azilsartan post-washout IC50 is ~33-fold lower than olmesartan, ~26-fold lower than telmisartan, and >1,350-fold lower than valsartan/irbesartan |
| Conditions | 125I-Sar1-Ile8-Angiotensin II radioligand binding to human AT1 receptors; washout period of 5 hours |
Why This Matters
Procurement of azilsartan ensures access to the only ARB with sub-10 nM post-washout AT1 receptor occupancy, a molecular feature that directly correlates with sustained 24-hour blood pressure control not achievable with generic ARBs.
- [1] Ojima M, Igata H, Tanaka M, et al. In Vitro Antagonistic Properties of a New Angiotensin Type 1 Receptor Blocker, Azilsartan, in Receptor Binding and Function Studies. J Pharmacol Exp Ther. 2011;336(3):801-808. View Source
- [2] Miura S, Okabe A, Matsuo Y, et al. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan. Hypertens Res. 2013;36(2):134-139. View Source
